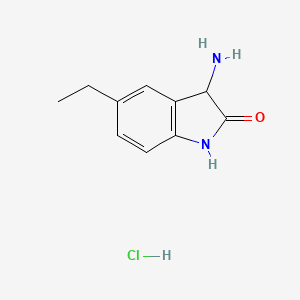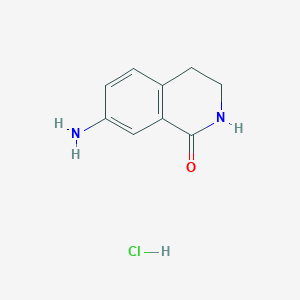
7-Amino-1,2,3,4-tetrahydroisochinolin-1-on-hydrochlorid
Übersicht
Beschreibung
7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their diverse biological activities . A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives .Molecular Structure Analysis
The molecular structure of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is characterized by a THIQ nucleus . THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving THIQs are complex and involve various steps. For instance, the synthesis of C(1)-substituted THIQs involves the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Wissenschaftliche Forschungsanwendungen
7-Amino-1,2,3,4-tetrahydroisochinolin-1-on-hydrochlorid: ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Im Folgenden sind einige einzigartige Anwendungen dieser Verbindung aufgeführt:
Forschung zur Parkinson-Krankheit
Es kann in Modellen der Parkinson-Krankheit verwendet werden, da verwandte Verbindungen nachweislich die Bildung von Lewy-Körperchen induzieren, einem Schlüsselelement dieser Erkrankung .
Mehrkomponentenreaktionen
Die Verbindung kann an Mehrkomponentenreaktionen zur C(1)-Funktionalisierung beteiligt sein, einem wichtigen Prozess in der organischen Synthese .
Forschung zu Anti-HIV-Medikamenten
Indol-Derivate, die strukturelle Ähnlichkeiten mit dieser Verbindung aufweisen, wurden auf ihre Anti-HIV-Eigenschaften untersucht .
Infektiöse Krankheitserreger und neurodegenerative Erkrankungen
THIQ-basierte Verbindungen üben verschiedene biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen aus .
Struktur-Wirkungs-Beziehungen
Die Verbindung kann verwendet werden, um Struktur-Wirkungs-Beziehungen in der pharmazeutischen Chemie zu untersuchen, was die Entwicklung effektiverer Medikamente unterstützt .
Wirkmechanismus
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiqs are known to exert diverse biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiqs are known to exert diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Safety and Hazards
While the specific safety and hazards of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride are not mentioned in the retrieved sources, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain isoquinoline alkaloids, which are known for their diverse biological activities . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and reactions.
Cellular Effects
The effects of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of neuroinflammatory agents, thereby impacting cellular responses to inflammation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with enzymes and other proteins highlights its potential as a modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have provided insights into its stability and potential long-term impacts on cells.
Dosage Effects in Animal Models
The effects of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in research.
Metabolic Pathways
7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism . The compound’s involvement in these pathways underscores its importance in biochemical research.
Transport and Distribution
The transport and distribution of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within cells . Understanding these transport mechanisms is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function, providing further insights into its role in cellular processes.
Eigenschaften
IUPAC Name |
7-amino-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-7-2-1-6-3-4-11-9(12)8(6)5-7;/h1-2,5H,3-4,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMVVYYLKFAGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


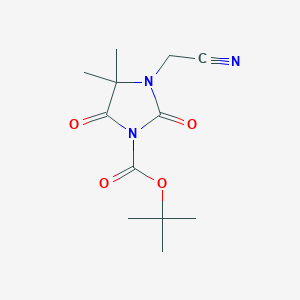
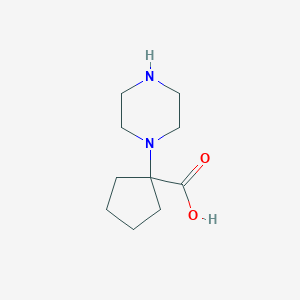

![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1524981.png)

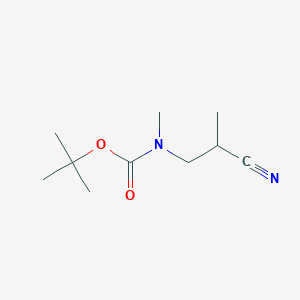
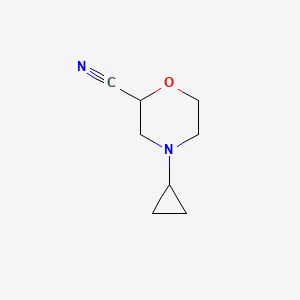
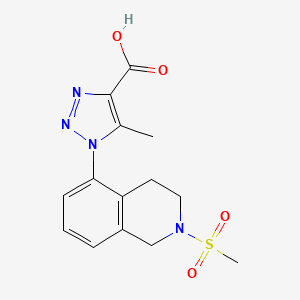

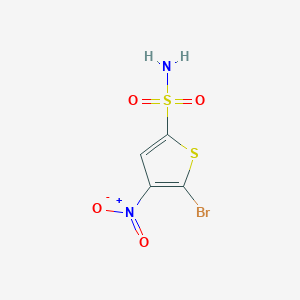
![3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine](/img/structure/B1524992.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)
